

Comprehensive Technical Guide: N-Lactoyl-Leucine Metabolic Pathways

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Compound Focus: N-Lactoyl-Leucine

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Introduction and Basic Properties of N-Lactoyl-Leucine

N-Lactoyl-Leucine (Lac-Leu) is a specialized metabolite belonging to the emerging class of **N-lactoyl-amino acids (Lac-AAs)**, which are characterized by lactate conjugated to amino acids via a peptide bond. This specific conjugate forms between **lactic acid** and the **essential branched-chain amino acid L-leucine** through enzymatic activity. Initially discovered in fermented foods, Lac-Leu has gained significant attention in recent years due to its **ubiquitous presence** in mammalian biological systems and potential roles in various biochemical processes [1].

The historical discovery of Lac-AAs traces back to 2009 in the food industry, where they were first identified during fermentation of **Parmigiano-Reggiano cheese** [1]. Subsequent research characterized Lac-AAs as **taste-enhancing substances** produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in *Lactobacillus* species, particularly in soy sauce and meat products [1]. In soy sauce, Lac-Leu has been identified as one of the most prevalent N-lactoyl-amino acids, contributing to the complex flavor profile of this fermented product [2]. The first identification of Lac-AAs in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field and opening new avenues of research into their physiological relevance [1].

From a chemical perspective, Lac-Leu demonstrates **markedly improved solubility** compared to its parent amino acid leucine, which has led to innovative applications in biotechnology and pharmaceutical production

[1]. This enhanced solubility property is particularly valuable for developing concentrated cell culture media formulations, addressing a significant limitation in biotherapeutic production processes [3]. The molecular structure of Lac-Leu features both **hydrophilic and hydrophobic regions**, contributing to its amphipathic character and unique biochemical behavior in various environments [2].

Biosynthesis Pathways and Enzymatic Mechanisms

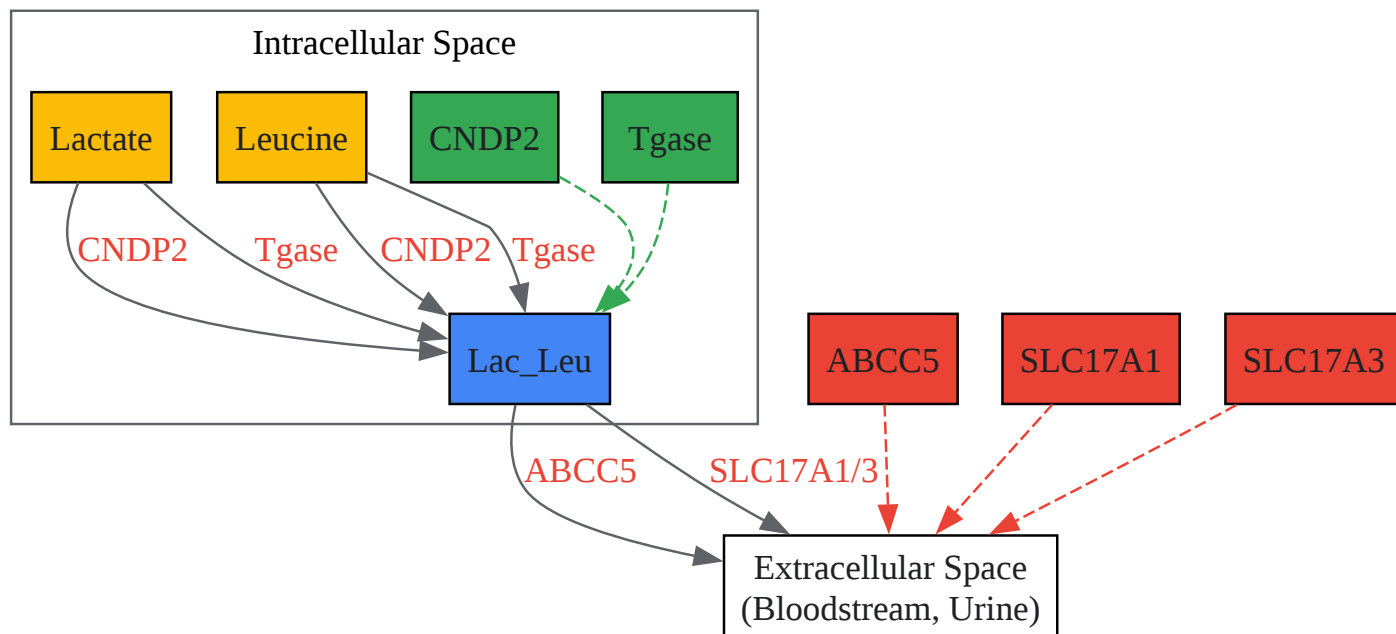
Primary Biosynthetic Pathways

The biosynthesis of **N-Lactoyl-Leucine** occurs through several enzymatic pathways, with **CNDP2-mediated reverse proteolysis** representing the principal mammalian mechanism. The enzyme **cytosolic nonspecific dipeptidase 2 (CNDP2)**, traditionally known for its dipeptide-hydrolyzing activity, catalyzes the reverse reaction conjugating lactate to leucine via a peptide bond [1]. This **ATP-independent synthesis** challenges the long-held belief that reverse proteolysis is negligible in vivo and represents a novel metabolic pathway for the generation of these conjugated metabolites [1]. The formation of Lac-Leu necessitates the presence of cells, as incubating lactate and leucine with plasma alone does not result in significant production, indicating the essential role of intracellular enzymes [1].

Transglutaminase (Tgase) has been identified as the most efficient enzyme for Lac-Leu synthesis in biotechnological applications, with optimal activity at **pH 7.0 and 50°C** [2]. The catalytic efficiency of Tgase is significantly influenced by the reaction medium, with phosphate buffer (PB) proving superior to water, yielding approximately **2.5 times higher** Lac-Leu production [2]. The optimal reactant ratio for Tgase-catalyzed synthesis is **1.5:1 (Leu:Lac)** with an extended reaction time of 18 hours to maximize yield [2]. This enzymatic approach offers advantages over traditional organic synthesis methods, which often produce compounds unsuitable for sensory evaluation or biological applications due to residual solvents or impurities [2].

Pathway Regulation and Cellular Transport

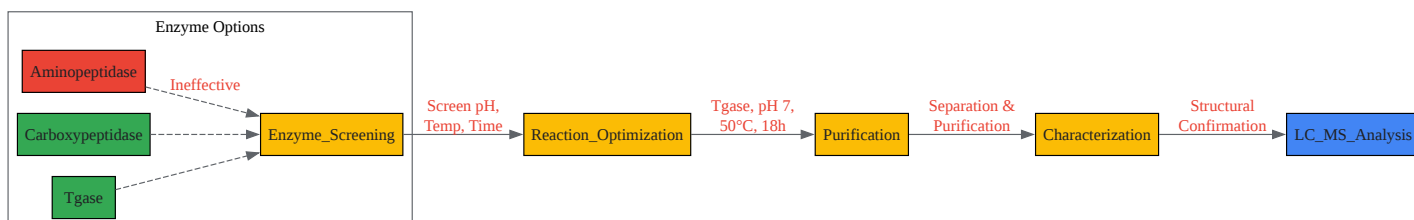
The diagram below illustrates the complete biosynthesis and transport pathway for **N-Lactoyl-Leucine**:



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*Cellular biosynthesis and transport mechanisms for **N**-Lactoyl-Leucine.*

The diagram below illustrates the experimental workflow for enzymatic synthesis and analysis of Lac-Leu:



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*Experimental workflow for enzymatic synthesis and analysis of **N**-Lactoyl-Leucine.*

Quantitative Physicochemical Data and Parameters

Solubility and Stability Profiles

N-Lactoyl-Leucine demonstrates significantly enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications. The quantitative data presented in the table below illustrate these advantageous physicochemical characteristics:

Table 1: Solubility and Stability Parameters of **N-Lactoyl-Leucine**

Parameter	Value	Experimental Conditions	Significance
Solubility in Water	>500 g/kg	Temperature: 20-37°C, pH 7.0	~5x higher than leucine alone [3]
Solubility in Concentrated Feed	230-265 g/L	Cell culture media, pH 7.0	Enables high-concentration bioprocessing [3]
Optimal Synthesis pH	7.0	Phosphate buffer	Maximum Tgase enzymatic activity [2]
Optimal Synthesis Temperature	50°C	Tgase-catalyzed reaction	Balance between enzyme activity and stability [2]
Optimal Reactant Ratio (Leu:Lac)	1.5:1	Molar ratio	Maximizes yield in enzymatic synthesis [2]
Optimal Reaction Time	18 hours	Tgase-catalyzed reaction	Complete conversion of substrates [2]

Enzymatic Synthesis Optimization

The synthesis of **N-Lactoyl-Leucine** can be achieved through multiple enzymatic approaches, with varying efficiencies depending on reaction conditions. The following table summarizes the key experimental

parameters for optimal production:

Table 2: Enzymatic Synthesis Optimization Parameters for **N-Lactoyl-Leucine**

Enzyme	Reaction Medium	Relative Efficiency	Optimal Conditions	Applications
Transglutaminase (Tgase)	Phosphate Buffer	High (2.5× vs water)	pH 7.0, 50°C, 18h, Leu:Lac (1.5:1)	Research scale, sensory evaluation [2]
Carboxypeptidase	Water/Buffer	Moderate	Enzyme-specific optimal conditions	Food applications [2]
Aminopeptidase	Water/Buffer	Ineffective	N/A	Not recommended [2]
CNDP2	Intracellular	Physiological relevance	In vivo, exercise-induced	Endogenous production [1]

Biological Functions and Metabolic Significance

Cellular Metabolism and Bioavailability

N-Lactoyl-Leucine serves as a **bioavailable source** of leucine for mammalian cells, particularly in biotechnological applications. Studies using Chinese hamster ovary (CHO) cells demonstrate that Lac-Leu is effectively cleaved intracellularly to release **bioactive leucine**, which is subsequently incorporated into newly synthesized proteins or utilized in metabolic pathways [3]. The cleavage mechanism involves intracellular enzymatic machinery, though the specific hydrolases responsible continue to be characterized. This bioavailability makes Lac-Leu particularly valuable for **high-density cell culture** processes where traditional leucine supplementation is limited by solubility constraints [3].

The **transport characteristics** of Lac-Leu and related Lac-AAs have been partially elucidated through vesicular transport assays, which confirmed that ATP-binding cassette subfamily C member 5 (ABCC5) transports these metabolites across cellular membranes [1]. More recently, solute carrier family 17 member 1

(SLC17A1) and member 3 (SLC17A3) have been identified as significant mediators of Lac-AA efflux in both mice and human kidney cells [1]. Overexpression of these transporters in cultured cells results in increased Lac-Leu levels in media, indicating their role as plasma membrane transporters for this metabolite. The **renal excretion process** for Lac-Leu involves these specific transporters, with genetic ablation studies showing notable reduction in urinary Lac-AA levels when these transporters are knocked out [1].

Biomarker Potential in Disease States

N-Lactoyl-Leucine has emerged as a **promising biomarker** for various pathological conditions, particularly those involving mitochondrial dysfunction. In genetic mitochondrial diseases such as MELAS (Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes), Lac-Leu is significantly elevated in plasma, ranking among the best circulating biomarkers for this condition [4]. This elevation reflects the underlying **mitochondrial impairment** and consequent metabolic reprogramming that characterizes these disorders. The diagnostic sensitivity of Lac-Leu for mitochondrial dysfunction may potentially exceed that of traditional markers like lactate, offering improved discrimination between disease states [4].

In critical illness, particularly **septic shock**, Lac-Leu demonstrates significant prognostic value. Studies comparing septic shock patients to those with cardiogenic shock, bacteremia without sepsis, and ambulatory controls have shown marked elevations of Lac-Leu in the septic shock group [4]. Importantly, these elevations show **greater separation between survivors and non-survivors** of septic shock compared to lactate, the current clinical standard biomarker. This suggests that Lac-Leu and related Lac-AAs may help define a sepsis subtype characterized by significant mitochondrial dysfunction, potentially guiding targeted therapeutic interventions [4]. The predictive value of Lac-Leu for mortality in septic shock persists even after controlling for illness severity and traditional metabolic parameters.

Analytical Methods and Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The quantification of **N-Lactoyl-Leucine** in biological samples requires specialized analytical methods with appropriate sensitivity and specificity. The following **targeted LC-MS protocol** has been developed and

validated for precise measurement of Lac-Leu in complex matrices like cell culture media and plasma [3]:

- **Sample Preparation:** Protein precipitation using methanol or acetonitrile (typically 1:3 sample:solvent ratio) followed by centrifugation at $14,000 \times g$ for 10 minutes. The supernatant is transferred to autosampler vials for analysis.
- **Chromatography Conditions:**
 - **Column:** Xselect HSS T3 (Waters, $3.5 \mu\text{m}$, $2.1 \times 150 \text{ mm}$)
 - **Temperature:** 40°C
 - **Mobile Phase A:** 20 mM ammonium formate with 0.1% formic acid
 - **Mobile Phase B:** Methanol
 - **Gradient Program:**
 - 0-2 min: 0.1% B
 - 2-4 min: Linear increase to 20% B
 - 4-6 min: Linear increase to 30% B
 - 6-8 min: Linear increase to 80% B
 - 8-10 min: Hold at 80% B
 - 10-12 min: Re-equilibrate at 0.1% B
 - **Flow Rate:** $300 \mu\text{L}/\text{min}$
 - **Injection Volume:** 5-10 μL
- **Mass Spectrometry Parameters:**
 - **Ionization Mode:** Electrospray ionization (ESI) positive mode
 - **Detection:** Multiple reaction monitoring (MRM)
 - **Precursor Ion:** m/z 204.1230 $[\text{M}+\text{H}]^+$
 - **Product Ions:** Characteristic fragments at m/z 86.0964 (lactoyl moiety) and m/z 130.0860 (leucine moiety)
 - **Calibration Range:** 10-400 pmol on-column with demonstrated linearity ($R^2 > 0.99$)

This method provides the **specificity and sensitivity** required to distinguish Lac-Leu from isobaric compounds and accurately quantify it in the presence of complex biological matrices. The retention time for Lac-Leu under these conditions is typically between 5.5-6.5 minutes, providing adequate separation from potential interferents [3].

Stability Assessment Protocols

The **chemical stability** of **N-Lactoyl-Leucine** in various formulations is critical for its research and potential therapeutic applications. A standardized protocol for assessing stability involves:

- **Solution Stability:** Prepare Lac-Leu solutions at relevant concentrations (e.g., 100 mM) in the desired buffer or medium. Aliquot samples and store under various conditions including -80°C, -20°C, 4°C, and room temperature. Analyze samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) using the LC-MS method described above [3].
- **pH Stability Profile:** Prepare Lac-Leu solutions across a pH range (e.g., pH 3-9) using appropriate buffers. Incubate at 37°C with continuous shaking. Withdraw aliquots at scheduled intervals (e.g., 0, 6, 24, 48 hours) for LC-MS analysis to determine degradation kinetics [3].
- **Plasma Stability:** Add Lac-Leu to fresh human or relevant animal plasma (typically 10-100 µM final concentration). Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately precipitate proteins with cold acetonitrile. Analyze supernatants by LC-MS to determine half-life in biological fluids [3].

These stability studies have demonstrated that Lac-Leu maintains integrity in cell culture media for extended periods, supporting its use in multi-day bioprocesses, though stability decreases significantly in strongly acidic or basic conditions [3].

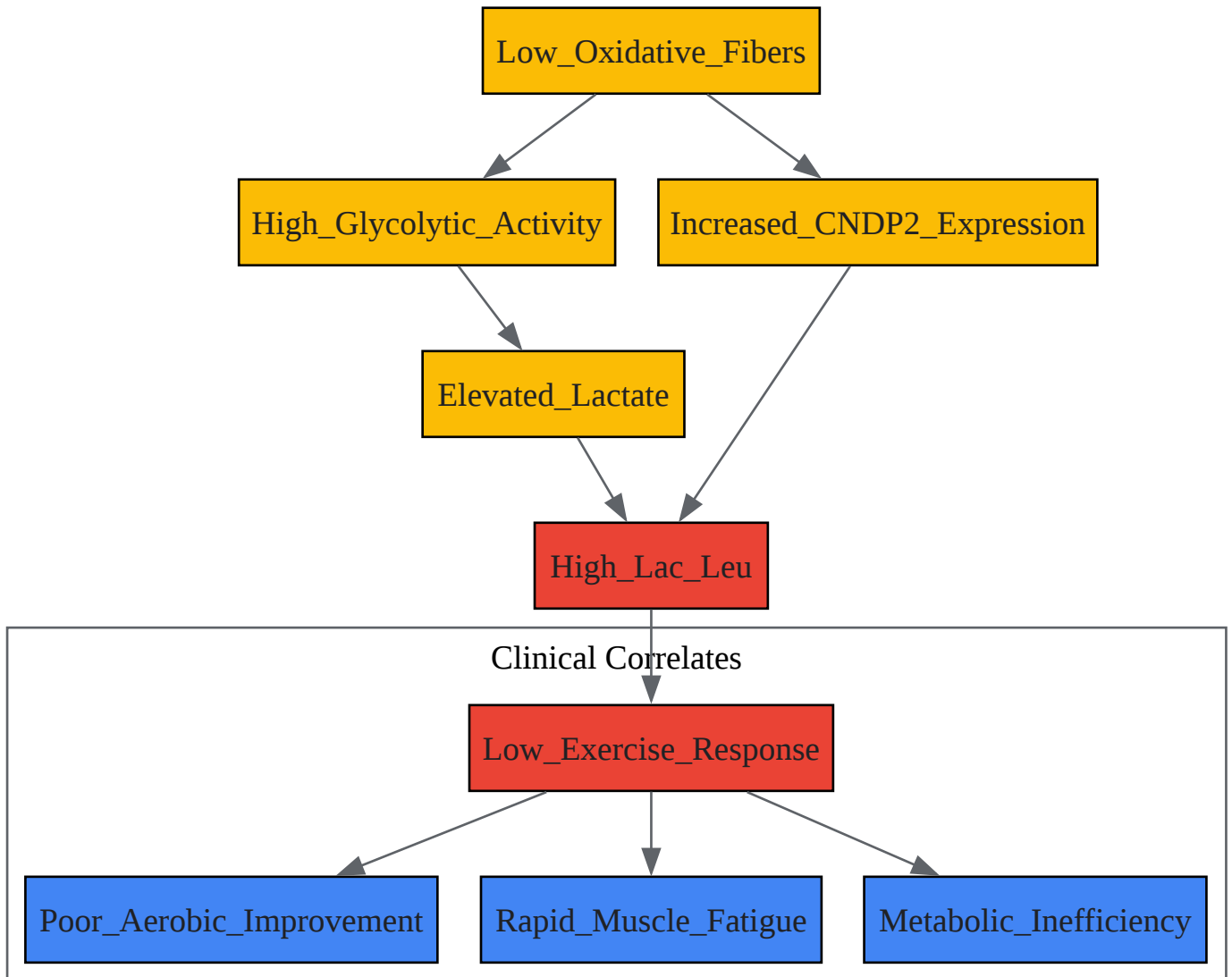
Research Applications and Future Directions

Biomarker Applications in Human Studies

The role of **N-Lactoyl-Leucine** as a **biomarker of mitochondrial function** extends beyond critical illness to other physiological and pathological states. Recent research has revealed associations between Lac-Leu levels and **exercise responsiveness** in human populations. Studies involving controlled exercise interventions have demonstrated that individuals with lower improvement in 6-minute walking distance ($\Delta 6\text{-MWD} = 27$ meters) following training showed significantly higher serum levels of Lac-Leu and related Lac-AAs compared to high responders [5]. These findings were corroborated by analysis of an independent validation cohort from the GTEx project, which revealed that gene expression of *CNDP2*, the enzyme

responsible for Lac-Leu synthesis, is negatively associated with the percentage of slow-twitch (oxidative) muscle fibers ($p < 0.0001$) [5].

These observations position Lac-Leu as a potential **metabolic indicator** for rapid muscle fatigue and low response to exercise training. The diagram below illustrates the relationship between Lac-Leu metabolism and exercise responsiveness:



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Relationship between N-Lactoyl-Leucine metabolism and exercise responsiveness.

Therapeutic Potential and Commercial Applications

The **unique properties** of **N-Lactoyl-Leucine** have spurred interest in its therapeutic potential, particularly for metabolic diseases. Patent applications have been filed covering the use of lactoyl amino acids for the **treatment of obesity and related metabolic disorders** [6]. Preclinical studies suggest that these compounds may influence energy metabolism, food intake, and body weight regulation, though the precise mechanisms continue to be elucidated. The **appetite-suppressing effects** observed with the related compound Lac-Phe raise the possibility that Lac-Leu may share similar properties, potentially acting through central nervous system pathways involved in satiety regulation [1].

In the **biotechnology sector**, Lac-Leu has demonstrated significant value as an **alternative to canonical amino acids** in concentrated cell culture media formulations [3]. This application addresses a critical limitation in biotherapeutic production—the poor solubility of branched-chain amino acids like leucine in concentrated solutions. By replacing leucine with Lac-Leu, manufacturers can achieve higher nutrient densities in feeding solutions, supporting improved cell viability and recombinant protein yields in next-generation bioprocesses [3]. The **economic implications** of this innovation are substantial, potentially reducing production costs for monoclonal antibodies, fusion proteins, and other biotherapeutics.

Conclusion

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